beta-Estradiol 3-benzoate 17-n-butyrate
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Overview
Description
Estradiol-3-benzoate-17-butyrate is a synthetic estrane steroid and a diester of estradiol. It is known for its use in hormone therapy and hormonal birth control. The compound is a combination of estradiol with benzoate and butyrate esters, which enhances its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol-3-benzoate-17-butyrate is synthesized through esterification reactions. The process involves the reaction of estradiol with benzoic acid and butyric acid in the presence of catalysts. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of estradiol-3-benzoate-17-butyrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Estradiol-3-benzoate-17-butyrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bonds can occur under acidic or basic conditions, leading to the formation of estradiol, benzoic acid, and butyric acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estradiol, benzoic acid, butyric acid.
Oxidation: Oxidized derivatives of estradiol.
Reduction: Reduced derivatives of estradiol.
Scientific Research Applications
Estradiol-3-benzoate-17-butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies related to hormone regulation and endocrine functions.
Medicine: Utilized in hormone therapy for menopausal symptoms, low estrogen levels, and hormonal birth control.
Industry: Applied in the formulation of pharmaceutical products and hormone replacement therapies
Mechanism of Action
Estradiol-3-benzoate-17-butyrate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the production of specific proteins that mediate the biological effects of estradiol. This mechanism is crucial for its role in hormone therapy and birth control .
Comparison with Similar Compounds
Estradiol-3-benzoate-17-butyrate is unique due to its dual esterification, which enhances its stability and bioavailability compared to other estradiol esters. Similar compounds include:
Estradiol benzoate: A single ester of estradiol with benzoic acid.
Estradiol valerate: An ester of estradiol with valeric acid.
Estradiol cypionate: An ester of estradiol with cypionic acid.
These compounds differ in their esterification, which affects their pharmacokinetics and clinical applications .
Properties
IUPAC Name |
(17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFGNOOEKZNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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